1-Ethynylcyclododecanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

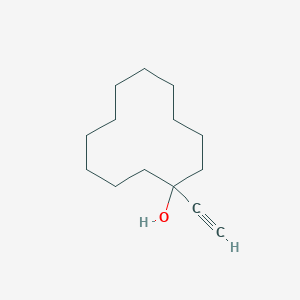

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclododecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h1,15H,3-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHDUZYXRMNPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCCCCCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385185 | |

| Record name | 1-ethynylcyclododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14519-31-4 | |

| Record name | 1-ethynylcyclododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Initial Academic Discovery

The journey of 1-Ethynylcyclododecanol is intrinsically linked to the pioneering work on large-ring compounds, or macrocycles. The precursor to this compound, cyclododecanone (B146445), was first synthesized by Lavoslav Ružička in 1926, a discovery that contributed to his Nobel Prize in Chemistry. wikipedia.org Later, in 1947, Vladimir Prelog developed a more efficient, higher-yield synthesis for cyclododecanone, further opening the door for the exploration of its derivatives. wikipedia.org

The synthesis of this compound itself is a direct application of the well-established ethynylation reaction of ketones. This reaction, which involves the addition of an acetylide anion to a ketone, was a focal point of organic synthesis research in the mid-20th century. While the exact first synthesis of this compound is not prominently documented as a landmark discovery, its preparation follows from these foundational studies. The reaction involves treating cyclododecanone with a source of the ethynyl (B1212043) anion, typically generated from acetylene (B1199291) gas and a strong base like sodium amide or a lithium acetylide-ethylenediamine complex. chemsrc.com The industrial-scale production of cyclododecanone, primarily for the synthesis of polymers like Nylon-12, has made it a readily available starting material for the synthesis of derivatives such as this compound. wikipedia.orgillinois.edu

Structural Features and Unique Chemical Substructures

The structure of 1-Ethynylcyclododecanol is distinguished by two key features: a large, flexible twelve-membered ring and a reactive ethynyl (B1212043) (alkyne) functional group attached to a tertiary alcohol.

The cyclododecane (B45066) ring is a large, non-planar carbocycle. Unlike smaller rings, it has significant conformational flexibility. This large ring structure is a common motif in a variety of natural products, including musk fragrances. illinois.edu The presence of this macrocycle influences the compound's physical properties, such as its solubility and crystallinity.

The 1-ethynyl-1-hydroxy substructure is the most reactive part of the molecule. The terminal alkyne provides a site for a wide array of chemical transformations, making it a valuable handle in organic synthesis. The tertiary alcohol can also participate in various reactions or be used to modulate the reactivity of the adjacent alkyne.

The structural elucidation of this compound relies on standard spectroscopic techniques. nd.edulehigh.edu

| Property | Data |

| Molecular Formula | C14H24O |

| Molar Mass | 208.34 g/mol |

| Appearance | White solid |

| CAS Number | 14519-31-4 |

Spectroscopic Data for Structural Confirmation:

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a sharp absorption around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne. A weaker absorption around 2100 cm⁻¹ is characteristic of the C≡C triple bond stretch. lehigh.eduucla.eduthermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹H NMR, a characteristic singlet for the acetylenic proton (≡C-H) would appear around 2.0-3.0 ppm. The protons on the large cyclododecane ring would give rise to a complex set of signals in the aliphatic region. In ¹³C NMR, the two sp-hybridized carbons of the alkyne would show distinct signals, typically in the range of 65-90 ppm. nd.edulehigh.eduucla.eduthermofisher.com |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water from the alcohol and cleavage of the cyclododecane ring. youtube.com |

Significance in Contemporary Organic and Natural Product Chemistry Research

Retrosynthetic Analysis Approaches to this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. chemistry.coachias.ac.in For this compound, the most logical disconnection is at the C-C bond between the cyclododecyl ring and the ethynyl (B1212043) group. This bond is formed between a carbon that is part of a tertiary alcohol and an sp-hybridized carbon.

This disconnection leads to two synthons: a cyclododecyl ketone cation (an acylium ion equivalent) and an ethynyl anion.

Target Molecule: this compound

Disconnection: Cleavage of the bond between the hydroxyl-bearing carbon and the alkyne.

Synthons:

A cyclododecanone-derived electrophile.

An acetylide nucleophile.

The corresponding synthetic equivalents for these synthons are cyclododecanone (B146445) and an acetylene (B1199291) source, respectively. This retrosynthetic approach identifies the key reaction type for the forward synthesis: the nucleophilic addition of an acetylide to a cyclic ketone. egrassbcollege.ac.in

Precursor Compounds in this compound Synthesis

The successful synthesis of this compound relies on the availability and reactivity of specific precursor compounds.

Cyclododecanone is a commercially available and highly important synthetic intermediate for the construction of macrocyclic systems. researchgate.net It serves as the foundational electrophile in the most direct synthetic routes to this compound. The carbonyl group of cyclododecanone provides the reactive site for the nucleophilic attack by an acetylide. The large, flexible twelve-membered ring of cyclododecanone is a key structural feature that is carried through to the final product. researchgate.net

The ethynyl group is introduced using a suitable acetylenic precursor that can generate a nucleophilic acetylide ion. Common precursors include:

Acetylene (C₂H₂): This is the simplest acetylenic precursor. In the presence of a strong base, such as sodium amide (NaNH₂) or a lithium acetylide-ethylenediamine complex, acetylene is deprotonated to form the corresponding acetylide anion, which can then react with cyclododecanone. Base-catalyzed ethynylation is a well-established method for creating propargyl alcohols. asau.ruwordpress.com

Lithium Acetylide: Prepared by bubbling acetylene gas through a solution of n-butyllithium in an appropriate solvent, this is a common and effective reagent for the ethynylation of ketones.

Trimethylsilylacetylene (TMSA): This is a protected form of acetylene. It can be deprotonated with a strong base like n-butyllithium to form lithium trimethylsilylacetylide. This reagent adds to the ketone, and the trimethylsilyl (B98337) group is subsequently removed under basic or fluoride-mediated conditions to yield the terminal alkyne. The use of TMSA can sometimes offer advantages in terms of stability and handling compared to acetylene gas.

The choice of the acetylenic precursor and the reaction conditions can influence the yield and purity of the final product.

Cyclododecanone as a Key Intermediate in this compound Synthesis

Forward Synthesis Methodologies for this compound

The forward synthesis involves the practical application of the bond-forming reaction identified in the retrosynthetic analysis.

The core of the synthesis is the nucleophilic addition of an acetylide to the carbonyl carbon of cyclododecanone. This reaction, a type of ethynylation, transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized alcohol carbon. mdpi.com

The general reaction is as follows:

Cyclododecanone + Acetylide anion → 1-Ethynylcyclododecanolate anion 1-Ethynylcyclododecanolate anion + H⁺ (workup) → this compound

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control the reactivity of the organometallic reagents. An acidic workup is required to protonate the resulting alkoxide and yield the final alcohol product.

A summary of common reagents used in the ethynylation of cyclododecanone is presented in the table below.

| Acetylenic Reagent | Base/Solvent System | Typical Reaction Conditions |

| Acetylene | NaNH₂ in liquid NH₃ | Low temperature (-78 °C to -33 °C) |

| Acetylene | n-BuLi in THF/HMPA | Low temperature (-78 °C to 0 °C) |

| Lithium Acetylide•EDA | THF or Dioxane | Room temperature or gentle heating |

| Trimethylsilylacetylene | n-BuLi in THF | Low temperature (-78 °C to 0 °C), followed by deprotection (e.g., K₂CO₃/MeOH) |

This compound is a chiral molecule, as the carbon atom bearing the hydroxyl and ethynyl groups is a stereocenter. Standard addition reactions of acetylides to the prochiral cyclododecanone will result in a racemic mixture of the (R) and (S) enantiomers.

Achieving stereoselectivity in the synthesis of propargylic alcohols is an active area of research. acs.orgrsc.org The synthesis of a specific enantiomer of this compound would require an asymmetric synthesis approach. General strategies for the asymmetric synthesis of tertiary propargylic alcohols include:

Use of a Chiral Catalyst: A chiral ligand complexed to a metal can coordinate to the ketone and the acetylide, directing the nucleophilic attack to one face of the carbonyl group. This can lead to the preferential formation of one enantiomer. organic-chemistry.org

Chiral Auxiliaries: While less common for tertiary alcohols, a chiral auxiliary could be attached to the acetylenic precursor, though this would add extra steps to the synthesis.

Enzymatic Resolution: A racemic mixture of this compound could potentially be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the other.

For the specific case of this compound, achieving high enantioselectivity would likely involve the development of a tailored catalytic system that can accommodate the large and flexible cyclododecanone substrate. egrassbcollege.ac.in The principles of asymmetric aldol (B89426) reactions and other C-C bond-forming reactions provide a foundation for developing such methods. rsc.org

Addition Reactions to Cyclic Ketones

Catalytic Systems in this compound Formation and Derivatization

The synthesis and subsequent chemical modification of this compound rely on specific catalytic systems that govern the efficiency and selectivity of the reactions. The formation primarily involves the ethynylation of cyclododecanone, while derivatization targets the hydroxyl and ethynyl functional groups for further molecular elaboration.

Catalysts in Formation: The direct synthesis of this compound is achieved through the ethynylation of its parent ketone, cyclododecanone. This reaction involves the addition of an acetylene anion to the carbonyl group. Copper-based catalysts are frequently employed for such transformations. researchgate.netresearchgate.net These catalytic systems can be categorized as unsupported or supported. Common active components include combinations like Cu-Bi, Cu-Zn, and Cu-Fe. researchgate.net During the ethynylation process, the active copper species is believed to be cuprous acetylide (Cu₂C₂). researchgate.net

The performance and stability of these catalysts are significantly improved by using supports. For instance, a CuO–Bi₂O₃ catalyst supported on a MgAl₂O₄ spinel phase has shown high conversion and selectivity in ethynylation reactions. researchgate.net The support can facilitate the reduction of Cu²⁺ to the active Cu⁺ state and prevent the aggregation of catalyst particles. researchgate.net The synergy between different metallic components, such as copper and bismuth, is crucial for catalytic stability. In CuO-Bi₂O₃ systems, the gradual release of Cu²⁺ from a CuBi₂O₄ spinel structure helps maintain the concentration of the active cuprous species, enhancing the catalyst's lifetime. researchgate.net

| Catalyst System | Support | Key Features | Reported Performance Metric | Reference |

|---|---|---|---|---|

| CuO-Bi₂O₃ | None | Synergism between CuO and CuBi₂O₄ phases enhances stability. | Stable performance linked to gradual formation of active cuprous species. | researchgate.net |

| CuO-Bi₂O₃ | MgAl₂O₄ | Spinel support prevents particle aggregation and enhances acid-base properties. | 97% conversion and 80% selectivity in formaldehyde (B43269) ethynylation. | researchgate.net |

| CaO (from eggshell) | None | Utilizes waste-derived material as a catalyst source. | In glycerol (B35011) transesterification, achieved 93% conversion and 91% yield. | mdpi.com |

| Fe-La Oxide | None | Demonstrated unprecedented stability for over 100 hours on-stream. | Yielded 71% of glycerol carbonate in a continuous process. | mdpi.com |

Catalysts in Derivatization: The functional groups of this compound—the tertiary alcohol and the terminal alkyne—are reactive sites for derivatization.

For the hydroxyl group, trimethylsilylation is a common derivatization technique used to increase volatility and thermal stability for gas chromatography (GC) analysis. sigmaaldrich.com This reaction involves reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Due to the steric hindrance of the tertiary alcohol in this compound, the reaction may be slow and require a catalyst such as trimethylchlorosilane (TMCS) to proceed efficiently. sigmaaldrich.com

The ethynyl group is a versatile handle for various transformations, including cycloaddition reactions. Cobalt catalysts, for instance, are known to facilitate [2+2+2] cycloadditions between alkynes and other unsaturated molecules. jku.at Such reactions could be used to construct complex polycyclic structures from this compound. Similarly, rhodium-carbenoid catalysts can be used for the one-step synthesis of cyclopropenium cations from alkynes, offering another pathway for derivatization. nih.gov

Optimization of Synthetic Efficiency and Scalability for Research Applications

Optimizing the synthesis of this compound is critical for its practical use in research, focusing on maximizing yield, minimizing waste, and ensuring the process is scalable.

Optimization of Efficiency: The efficiency of the ethynylation of cyclododecanone is dependent on several parameters. Key variables include temperature, pressure, solvent, and catalyst loading. The choice of catalyst is paramount; an ideal catalyst should exhibit high activity (conversion of cyclododecanone) and selectivity (formation of this compound over side products) under mild conditions. rsc.org For example, the use of supported catalysts like CuO–Bi₂O₃/MgAl₂O₄ can lead to high conversion rates at specific temperatures. researchgate.net The acid-base properties of the catalyst surface can also play a role by facilitating the adsorption of reactants. researchgate.net Optimization often involves a systematic study of these parameters to find a balance that provides high yield in a reasonable timeframe.

| Parameter | Effect on Synthesis | Optimization Goal |

|---|---|---|

| Catalyst Composition | Influences activity, selectivity, and stability. Bimetallic systems (e.g., Cu-Bi) often show enhanced performance. researchgate.net | Select a catalyst with high turnover number and selectivity, and long lifetime. |

| Catalyst Support | Affects catalyst dispersion, surface properties, and stability. researchgate.net | Use a high-surface-area support that enhances activity and allows for easy recovery. |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side reactions or catalyst deactivation. | Identify the optimal temperature for maximum yield and minimal byproduct formation. |

| Solvent | Influences solubility of reactants (especially acetylene) and can affect catalyst activity. | Choose a solvent that maximizes reactant concentration and is compatible with the catalytic system. |

| Reactant Ratio | The molar ratio of cyclododecanone to acetylene can impact conversion and selectivity. | Optimize the ratio to ensure complete conversion of the ketone while minimizing excess acetylene use. |

Scalability for Research: For research applications that require gram-scale or larger quantities of this compound, the scalability of the synthesis is a major consideration. A scalable process should be operationally simple, cost-effective, and environmentally benign. nih.gov Key factors for upscaling include:

Catalyst Recovery and Reuse: Heterogeneous catalysts are advantageous for large-scale synthesis as they can be easily separated from the reaction mixture and potentially reused, reducing cost and waste. mdpi.com Catalyst stability over multiple cycles is a critical performance indicator. researchgate.net

Process Type: Transitioning from a batch reaction to a continuous flow process can offer significant advantages in scalability, providing better control over reaction parameters, improved safety, and higher throughput. mdpi.com

Purification: A scalable synthesis should ideally yield a product that requires minimal purification. researchgate.net Complex chromatographic separations are often a bottleneck in large-scale production. researchgate.net Developing reaction conditions that lead to high purity crude product is essential.

Cost and Availability of Materials: The use of inexpensive and readily available starting materials, such as cyclododecanone, and affordable catalysts is crucial for the economic viability of a large-scale synthesis. researchgate.netarkat-usa.org For example, developing catalysts from waste materials like eggshells represents a move towards more sustainable and cost-effective chemical production. mdpi.com

Recent advances in synthetic methodologies, such as catalyst-assisted mechanical chemistry, demonstrate a trend towards eco-friendly and scalable production methods that can yield large quantities of product with high yield and purity, avoiding the use of bulk organic solvents. nih.gov Applying such principles to the synthesis of this compound could significantly enhance its availability for extensive research applications.

Reactions at the Ethynyl Moiety of this compound

The terminal alkyne group is characterized by its sp-hybridized carbons and the presence of two π-bonds, making it a hub for various addition and coupling reactions.

Hydration and Tautomerization Pathways

The hydration of alkynes is a well-established method for synthesizing carbonyl compounds. In the case of this compound, the addition of water across the triple bond is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of a mercuric salt (HgSO₄) catalyst. libretexts.orglumenlearning.com The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. However, since this is a terminal alkyne, the initial addition of the hydroxyl group to one of the sp-hybridized carbons leads to the formation of an enol intermediate (1-(1-hydroxycyclododecyl)ethen-1-ol). libretexts.org

Enols are generally unstable and rapidly rearrange into their more stable keto-isomers through a process called tautomerization. lumenlearning.comyoutube.com The keto-enol tautomerism equilibrium strongly favors the ketone. libretexts.org For this compound, this tautomerization results in the formation of a methyl ketone, specifically 1-(1-hydroxycyclododecyl)ethan-1-one. lumenlearning.comleah4sci.com

Table 1: Hydration and Tautomerization of this compound

| Reactant | Reagents | Intermediate | Final Product |

|---|

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Glaser)

The acidic terminal proton of the ethynyl group allows this compound to participate in various metal-catalyzed cross-coupling reactions, which are fundamental in forming carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base like diethylamine (B46881) or triethylamine. organic-chemistry.orgokstate.edu The reaction is highly versatile and can be performed under mild conditions. wikipedia.org this compound can be coupled with various aryl halides to produce substituted arylalkynes.

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric diynes. wikipedia.orgrsc.org The reaction is one of the oldest coupling reactions and is traditionally carried out using a copper(I) salt, such as copper(I) chloride or copper(I) bromide, an oxidant (typically O₂ from air), and an amine base in a solvent like pyridine (B92270) or methanol. wikipedia.orgsynarchive.com A modification known as the Hay coupling utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride, which accelerates the reaction. wikipedia.orgorganic-chemistry.org This reaction would dimerize this compound to form a symmetric bis-alkynyl alcohol.

Table 2: Metal-Catalyzed Coupling Reactions of this compound

| Reaction Type | Reactants | Catalyst System | Product |

|---|---|---|---|

| Sonogashira | This compound + Aryl Halide (Ar-X) | Pd(PPh₃)₄, CuI, Amine Base | 1-(Arylethynyl)cyclododecanol |

Hydrogenation and Reduction Transformations

The alkyne moiety can be fully or partially reduced depending on the catalyst and reaction conditions.

Complete Reduction: Catalytic hydrogenation using catalysts like platinum (Pt), palladium on carbon (Pd/C), or Raney nickel (Ra-Ni) results in the complete reduction of the triple bond. libretexts.orgyoutube.com Two equivalents of hydrogen gas (H₂) are added across the triple bond to yield the corresponding alkane. In this case, this compound is converted to 1-Ethylcyclododecanol. youtube.com

Partial Reduction to cis-Alkenes: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly used for the stereoselective syn-addition of one equivalent of H₂, producing the cis or (Z)-alkene. youtube.com This transforms this compound into (Z)-1-Vinylcyclododecanol.

Partial Reduction to trans-Alkenes: The reduction of an alkyne to a trans or (E)-alkene can be achieved through a dissolving metal reduction, typically using sodium metal in liquid ammonia (B1221849) at low temperatures. youtube.com This anti-addition mechanism would yield (E)-1-Vinylcyclododecanol.

Table 3: Hydrogenation Products of this compound

| Desired Product | Reagents/Catalyst | Stereochemistry |

|---|---|---|

| 1-Ethylcyclododecanol | H₂, Pd/C (or PtO₂) | N/A |

| (Z)-1-Vinylcyclododecanol | H₂, Lindlar's Catalyst | cis (syn-addition) |

Halogenation Reactions

Alkynes undergo addition reactions with halogens such as chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com The reaction can proceed in a stepwise manner.

Addition of one equivalent: The reaction of this compound with one equivalent of a halogen (e.g., Br₂) typically results in the anti-addition of the halogen atoms across the triple bond, forming a trans-dihaloalkene. masterorganicchemistry.com The product would be (E)-1-(1,2-dibromoethenyl)cyclododecanol.

Addition of two equivalents: In the presence of excess halogen, a second addition occurs, leading to the formation of a tetrahaloalkane. masterorganicchemistry.com The final product would be 1-(1,1,2,2-tetrabromoethyl)cyclododecanol.

Table 4: Halogenation of this compound with Bromine

| Equivalents of Br₂ | Solvent | Product |

|---|---|---|

| 1 | CCl₄ | (E)-1-(1,2-dibromoethenyl)cyclododecanol |

Reactions at the Hydroxyl Group of this compound

The tertiary hydroxyl group on the cyclododecane (B45066) ring can undergo reactions typical of alcohols, such as esterification and etherification, while preserving the ethynyl moiety.

Esterification and Etherification Studies

Esterification: The formation of an ester from this compound can be achieved through several methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process. masterorganicchemistry.com Alternatively, for higher yields and under milder conditions, the alcohol can be reacted with a more reactive acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk

Etherification: The synthesis of ethers from this compound can be accomplished via a Williamson-type synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the desired ether.

Table 5: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 1-Ethynylcyclododecyl Acetate |

Oxidation Reactions

The oxidation of this compound can target either the tertiary alcohol or the ethynyl (alkyne) group. The tertiary alcohol is generally resistant to oxidation under mild conditions, as this would require the cleavage of a carbon-carbon bond. However, the alkyne moiety is susceptible to various oxidative transformations. In biological contexts, such as during the storage of seafood, this compound has been identified as a volatile compound formed in the later stages, likely as a product of lipid oxidation. mdpi.com

Key oxidative reactions applicable to the ethynyl group include:

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond, which would ultimately lead to the corresponding carboxylic acid by breaking the C-C bond between the ring and the ethynyl group.

Conversion to α-Diketones: Oxidation using reagents like selenium dioxide (SeO₂) can convert the alkyne into a 1,2-dicarbonyl compound.

Baeyer-Villiger Oxidation: While this reaction typically converts ketones to esters, a related process can occur if the alkyne is first hydrated to a ketone. wiley-vch.de The Baeyer-Villiger rearrangement could then proceed, potentially leading to a lactone. wiley-vch.de

Table 1: Potential Oxidation Reactions of this compound

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Alkyne Hydration | H₂SO₄, H₂O, HgSO₄ | 1-Acetylcyclododecanol | Forms a methyl ketone adjacent to the hydroxyl group. |

| Oxidative Cleavage | 1. O₃; 2. H₂O | Cyclododecanone-1-carboxylic acid | Cleaves the alkyne C-C triple bond. |

| Conversion to Diketone | SeO₂ | 1-(1,2-Dioxoethyl)cyclododecanol | Oxidizes the alkyne to an α-diketone. |

Dehydration Pathways to Olefinic Derivatives

The dehydration of this compound, a tertiary alcohol, can be initiated under acidic conditions. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. The subsequent elimination of a proton from an adjacent carbon atom yields an olefinic derivative.

However, the nature of the propargyl system introduces complexity beyond simple dehydration. Instead of forming 1-ethenylcyclododecanol, which would require a rearrangement, the direct dehydration would more likely lead to an enyne system, such as 1-ethynylcyclododecene. A more prominent reaction for propargyl alcohols under acidic conditions is the Meyer-Schuster rearrangement, which isomerizes the tertiary propargyl alcohol into an α,β-unsaturated ketone.

Table 2: Potential Dehydration and Rearrangement Products

| Reaction Pathway | Conditions | Key Intermediate | Product(s) |

| Simple Dehydration | Mild Acid (e.g., H₂SO₄), Heat | Tertiary Carbocation | 1-Ethynylcyclododecene |

| Meyer-Schuster Rearrangement | Strong Acid (e.g., H₂SO₄) | Allenic Carbocation | 2-Ethenylidenecyclododecanone |

Reactions Involving the Cyclododecane Ring System of this compound

The large and flexible 12-membered ring of cyclododecanol (B158456) offers unique opportunities for chemical transformations that are distinct from smaller, more rigid ring systems.

Ring expansion and contraction reactions are driven by changes in ring strain and the stability of reaction intermediates. chemistrysteps.com While cyclododecane has minimal ring strain compared to smaller rings like cyclobutane, specific reactions can still induce changes in ring size. chemistrysteps.com

Tiffeneau-Demjanov Rearrangement: This is a classic method for one-carbon ring expansion of cyclic ketones via an amino alcohol intermediate. libretexts.org For this compound, this would require initial conversion to a 1-(1-aminoalkyl)cyclododecanol derivative. Treatment with nitrous acid would generate a diazonium intermediate, which upon rearrangement would lead to an expanded 13-membered ring ketone. libretexts.org

A hypothetical pathway is outlined below:

Cyanohydrin Formation: Reaction of cyclododecanone (a precursor) with cyanide.

Reduction: Reduction of the nitrile group to a primary amine to form an amino alcohol.

Diazotization & Rearrangement: Reaction with nitrous acid (HNO₂) promotes the rearrangement and ring expansion. libretexts.org

Functionalizing the saturated hydrocarbon backbone of the cyclododecane ring in the presence of the reactive ethynyl and hydroxyl groups is challenging. Selectivity would be a primary concern.

Transannular Reactions: The proximity of opposing methylene (B1212753) groups in the large cyclododecane ring allows for transannular reactions. For instance, radical-based reactions could lead to the formation of a C-C bond across the ring, resulting in a bicyclic system.

Remote Functionalization: Methods such as the Hofmann-Löffler-Freytag reaction, involving the generation of a nitrogen-centered radical from an N-haloamine derivative, could be used to functionalize a remote carbon atom (e.g., C-5 or C-6) on the ring.

Olefin Diamination: Should the ethynyl group be selectively reduced to an ethenyl group, transition-metal-catalyzed 1,2-diamination could be employed to install two nitrogen-containing functional groups on what was the double bond. nih.gov

Ring Expansion and Contraction Methodologies

Rearrangement Reactions and Isomerization Processes Involving this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, often driven by the formation of a more stable intermediate. wiley-vch.deallen.in this compound and its derivatives are susceptible to several such transformations.

Meyer-Schuster Rearrangement: As mentioned in section 3.2.3, this acid-catalyzed isomerization converts tertiary propargyl alcohols into α,β-unsaturated ketones.

Rupe Rearrangement: A related acid-catalyzed reaction that can compete with the Meyer-Schuster pathway, also yielding α,β-unsaturated ketones, but often through a different mechanism and sometimes leading to different isomers.

Beckmann Rearrangement: If this compound is first converted to a ketone (e.g., via hydration to 1-acetylcyclododecanol) and then to its corresponding oxime, treatment with acid can induce a Beckmann rearrangement. wiley-vch.demvpsvktcollege.ac.in This reaction transforms the oxime into an N-substituted amide. wiley-vch.de

Carbocation Rearrangements: The formation of a carbocation intermediate, for example during dehydration, can lead to hydride or alkyl shifts to form a more stable carbocation before the final product is formed. masterorganicchemistry.com

Table 3: Key Rearrangement Reactions

| Rearrangement | Substrate Type | Conditions | Product Type |

| Meyer-Schuster | Tertiary Propargyl Alcohol | Acid (e.g., H₂SO₄, AcOH) | α,β-Unsaturated Ketone |

| Beckmann | Oxime | Acid (e.g., PCl₅, H₂SO₄) | N-Substituted Amide |

| Tiffeneau-Demjanov | Amino Alcohol | Nitrous Acid (HNO₂) | Ring-Expanded Ketone |

Mechanistic Investigations of Chemical Transformations of this compound

The mechanisms governing the transformations of this compound are rooted in the fundamental principles of physical organic chemistry.

Carbocation Intermediates: Many reactions, including acid-catalyzed dehydration and potential ring expansions, proceed through carbocation intermediates. youtube.com The stability of these intermediates dictates the reaction pathway. For example, a reaction might proceed via a less stable secondary carbocation that rapidly rearranges to a more stable tertiary one through a hydride or alkyl shift. masterorganicchemistry.com

Pericyclic Reactions: If the hydroxyl group is converted into a suitable derivative (e.g., an acetate), a nih.govnih.gov-sigmatropic rearrangement could be induced, although this is more common for allylic systems than propargylic ones.

Computational Studies: Modern mechanistic investigations frequently employ computational methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict product distributions. researchgate.net Such studies could elucidate the subtle energetic differences between competing pathways, such as the Meyer-Schuster and Rupe rearrangements, for this compound. researchgate.net The mechanism of base-promoted ring expansions, for example, has been analyzed using DFT to understand the energetics of C-C bond cleavage and formation. researchgate.netsioc-journal.cn

The interplay between the bulky, flexible cyclododecane ring and the electronically rich ethynyl and hydroxyl functional groups makes this compound a substrate where subtle changes in reaction conditions can lead to vastly different and structurally complex products.

Derivative Synthesis and Exploration of Analogues of 1 Ethynylcyclododecanol

Alkynyl and Vinyl Derivatives

The ethynyl (B1212043) group of 1-ethynylcyclododecanol is a key site for chemical modification. Reduction of the ethynyl group can lead to the formation of vinyl derivatives, such as 1-ethenylcyclododecanol. This transformation is typically achieved through catalytic hydrogenation, where the choice of catalyst can influence the selectivity of the reaction, favoring the formation of the alkene over complete reduction to an alkane.

Further derivatization of the alkynyl group can be achieved through various reactions, including alkyne metathesis, which allows for the rearrangement of alkyne compounds to form new carbon-carbon bonds. The reactivity of the triple bond also allows for its participation in cycloaddition reactions and coupling reactions, such as the Sonogashira coupling, to introduce a wide range of substituents.

Table 1: Examples of Alkynyl and Vinyl Derivatives

| Derivative Name | Parent Compound | Key Functional Group | Synthesis Method |

| 1-Ethenylcyclododecanol | This compound | Vinyl | Reduction of the ethynyl group |

| Substituted Alkynyl Derivatives | This compound | Substituted Alkyne | Sonogashira coupling, Alkyne metathesis |

Ester and Ether Analogues

The hydroxyl group of this compound is amenable to esterification and etherification reactions, leading to the formation of ester and ether analogues, respectively.

Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of a catalyst. uakron.eduresearchgate.net The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride and a base, is a powerful method for forming esters under mild conditions. nih.gov These reactions result in the formation of an ester linkage, replacing the hydrogen of the hydroxyl group with an acyl group.

Etherification , on the other hand, involves the replacement of the hydroxyl hydrogen with an alkyl or aryl group. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. youtube.comlibretexts.org In this case, this compound would first be deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile. libretexts.org

Table 2: Synthesis of Ester and Ether Analogues

| Analogue Type | Reactants | Key Reaction |

| Ester | This compound, Carboxylic Acid/Derivative | Esterification uakron.eduresearchgate.net |

| Ether | This compound, Alkyl Halide | Williamson Ether Synthesis youtube.comlibretexts.org |

Cyclic Analogues with Varied Ring Sizes

The synthesis and study of cyclic analogues of this compound with different ring sizes, such as 1-ethynylcyclopentanol (B96918) and 1-ethynyl-2,6-dimethylcyclohexanol, provide insights into how the ring size affects the molecule's properties.

1-Ethynylcyclopentanol is a colorless liquid with the chemical formula C7H10O. guidechem.com It is used as a building block in organic synthesis, particularly in the pharmaceutical and chemical industries. guidechem.comlookchem.com Synthesis of this compound can be achieved through the reaction of cyclopentanone (B42830) with an ethynylating agent.

1-Ethynyl-2,6-dimethylcyclohexanol is another cyclic analogue. The synthesis of related 2,6-dimethylcyclohexanol (B1210312) has been explored for its potential application as a general anesthetic, highlighting the interest in substituted cyclohexanol (B46403) derivatives. smith.edu The synthesis often starts from 2,6-dimethylcyclohexanone (B152311) and involves reduction to the corresponding alcohol. smith.edu Introducing the ethynyl group would typically involve reaction with an appropriate ethynylating reagent.

Table 3: Properties of Cyclic Analogues

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| 1-Ethynylcyclopentanol | 17356-19-3 chemsynthesis.com | C7H10O guidechem.comchemsynthesis.com | Five-membered ring guidechem.com |

| 1-Ethynyl-2,6-dimethylcyclohexanol | Not specified | C10H16O | Six-membered ring with two methyl groups |

Structurally Related Alcohols and Ketones

Cyclododecanone (B146445) is a key precursor in the synthesis of this compound. chemsrc.com This cyclic ketone, with the formula (CH2)11CO, is a white solid with a camphor-like odor. wikipedia.org The most common synthetic route to this compound involves the nucleophilic addition of an acetylide, such as lithium acetylide, to the carbonyl group of cyclododecanone. This reaction transforms the ketone into a tertiary alcohol. umich.edu

Cyclododecanone itself is produced industrially by the oxidation of cyclododecane (B45066), often via cyclododecanol (B158456). wikipedia.org It serves as a starting material for various other compounds, including dicarboxylic acids and lactams used in the production of certain nylons. wikipedia.org

The corresponding secondary alcohol, cyclododecanol , can be formed by the reduction of cyclododecanone. umich.edu This alcohol can also be oxidized back to cyclododecanone. youtube.com

Table 4: Related Alcohols and Ketones

| Compound Name | Molecular Formula | Relationship to this compound | Key Reaction |

| Cyclododecanone | C12H22O wikipedia.org | Precursor chemsrc.com | Ethynylation to form this compound |

| Cyclododecanol | C12H24O | Reduction product of cyclododecanone umich.edu | Oxidation to form cyclododecanone youtube.com |

Computational Design and Prediction of Novel this compound Analogues

In recent years, computational methods have become an indispensable tool in the design and prediction of novel molecules with desired properties. These in silico techniques allow for the virtual screening of large libraries of compounds, predicting their activities and potential toxicities before their actual synthesis, thus saving time and resources. researchgate.netjst.go.jp

For this compound analogues, computational design can be used to:

Predict Pharmacokinetic and Toxicity Properties: Tools like Toxtree and pkCSM can be used to predict properties such as mutagenicity, carcinogenicity, and hepatotoxicity based on the chemical structure. uad.ac.id

Design for Specific Biological Targets: By understanding the structure of a biological target, such as an enzyme or receptor, computational docking studies can be performed to design analogues that bind with high affinity and selectivity. rsc.org

This computational-led approach, often combined with synthetic chemistry, accelerates the discovery of new analogues with optimized characteristics for various applications. nih.gov

Occurrence, Isolation, and Biosynthetic Pathways of 1 Ethynylcyclododecanol in Natural Systems

Identification in Traditional Chinese Medicine Preparations

The most notable documented presence of 1-Ethynylcyclododecanol is within the intricate matrix of traditional Chinese medicine (TCM).

Scientific analysis has unequivocally identified this compound as a constituent of Huatuo Jiuxin Pills (HJP), a well-known traditional Chinese medicine preparation. nih.govd-nb.info A study utilizing ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MSE) for the chemical profiling of HJP successfully detected this compound. nih.govd-nb.info This advanced analytical technique allows for the separation and identification of individual chemical components within a complex mixture, providing a detailed fingerprint of the formulation. The identification of this compound was based on its specific mass-to-charge ratio and fragmentation pattern observed in the mass spectrometer. nih.govd-nb.info

Table 1: Identification of this compound in Huatuo Jiuxin Pills

| Parameter | Details | Source(s) |

| TCM Preparation | Huatuo Jiuxin Pills (HJP) | nih.govd-nb.info |

| Analytical Method | Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MSE) | nih.govd-nb.info |

| Compound Status | Identified as a chemical constituent | nih.govd-nb.info |

Profiling in Huatuo Jiuxin Pills (HJP) using Advanced Spectrometry

Detection in Biological Samples and Environmental Matrices

Beyond its presence in traditional medicine, this compound has been detected as a volatile organic compound (VOC) in food science, particularly in the analysis of seafood.

Research into the volatile compounds associated with the freshness and spoilage of oysters has identified this compound. frontiersin.org Gas chromatography-mass spectrometry (GC-MS) analysis of oysters during storage has shown the formation of this compound in the later stages. frontiersin.org VOCs are crucial in determining the aroma and flavor profiles of food, and their composition changes significantly during storage and decomposition. The detection of this compound is part of a broader effort to identify chemical markers associated with oyster quality and freshness. frontiersin.org

The emergence of this compound during the later stages of oyster storage suggests its formation is a result of biochemical degradation processes. frontiersin.org As oysters spoil, complex organic molecules break down, leading to the formation of a wide array of volatile compounds. While the specific precursors and enzymatic reactions leading to the synthesis of this compound in this context have not been detailed, its appearance is correlated with the progression of spoilage. frontiersin.org

Table 2: Detection of this compound in Oysters

| Parameter | Details | Source(s) |

| Biological Matrix | Oysters (Crassostrea) | frontiersin.org |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | frontiersin.org |

| Context | Analysis of volatile compounds during storage | frontiersin.org |

| Observation | Formed in the later stages of storage | frontiersin.org |

Volatile Compound Analysis in Food Science (e.g., Oysters)

Hypothesized Biosynthetic Routes and Metabolic Fates in Biological Systems

Hypothesized Biosynthetic Routes: The precise biosynthetic pathway for this compound in plants has not been elucidated. However, its formation can be hypothesized based on established knowledge of the biosynthesis of its constituent parts: polyacetylenes and cyclic alcohols.

Polyacetylenic compounds in plants are largely derived from fatty acid and polyketide precursors. nih.gov The biosynthesis of the acetylenic (carbon-carbon triple bond) functionality is believed to occur through an oxidative dehydrogenation or desaturation mechanism, catalyzed by desaturase enzymes, which are also involved in unsaturated fatty acid formation. nih.govrsc.org The pathway likely begins with a common fatty acid, such as oleic acid, which undergoes a series of desaturation and modification steps to form the alkyne group. mdpi.com

The cyclododecanol (B158456) moiety is a cyclic alcohol. The biosynthesis of cyclic structures in plants, such as monoterpenes and diterpenes, often involves the cyclization of linear pyrophosphate precursors derived from the isoprenoid pathway. usp.brresearchgate.netacs.org It is plausible that a long-chain fatty acid precursor undergoes cyclization and subsequent modifications, including the introduction of the hydroxyl and ethynyl (B1212043) groups, to form this compound.

Metabolic Fates in Biological Systems: As a xenobiotic (a compound foreign to an organism's normal biochemistry), if this compound were introduced into a biological system like the human body, its metabolic fate would likely follow the general pathways for detoxifying foreign compounds, particularly other alcohols. wikipedia.org

The metabolism of xenobiotics typically occurs in three phases. wikipedia.org

Phase I (Modification): The primary reaction would likely be the oxidation of the tertiary alcohol group. mmsl.cz This is often catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1, which is known to metabolize ethanol (B145695) and other xenobiotic alcohols. nih.govnih.govresearchgate.net This oxidation would convert the alcohol into a more reactive intermediate. The ethynyl group could also potentially be reduced to an alkene or alkane.

Phase II (Conjugation): The modified compound would then be conjugated with polar molecules such as glucuronic acid or sulfate. wikipedia.org This reaction increases the water solubility of the xenobiotic, preparing it for excretion.

Phase III (Excretion): The water-soluble conjugate is then transported out of the cells and excreted from the body, typically via urine. wikipedia.org

Therefore, it is hypothesized that the metabolic fate of this compound involves initial oxidation by CYP enzymes, followed by conjugation and excretion. ontosight.ai

Ecological and Environmental Significance of Natural Occurrence

Ecological Significance: The presence of this compound in plants like Alnus incana and Plectranthus amboinicus suggests it may play a role in the plant's interaction with its environment. Many plant secondary metabolites, particularly polyacetylenes, serve as defense compounds. nih.govresearchgate.net These compounds are known to have a range of biological activities, including functioning as phytoalexins (antimicrobial compounds produced in response to pathogen attack), antifungals, antibacterials, and anti-feedants against herbivores. mdpi.comresearchgate.netresearchgate.net The production of acetylenic compounds can be an ecological strategy to protect the plant from various biotic stresses. researchgate.net Furthermore, some polyacetylenes exhibit allelopathic effects, where they inhibit the germination and growth of competing plants. mdpi.com

Environmental Significance: When plant matter containing this compound decomposes or when extracts are released, the compound enters the environment. An in silico toxicity assessment of phytochemicals from the methanolic extract of Plectranthus amboinicus, which includes this compound, indicated that these compounds are ecotoxic. phytopharmajournal.com The assessment highlighted particular risks to fish, as well as potential risks to arthropods and protozoa. phytopharmajournal.com

The environmental fate of such a compound is influenced by its biodegradability. The same assessment suggested that the probability of biodegradation for these compounds is low, indicating they could persist in the environment. phytopharmajournal.com While many simpler alcohols are readily biodegradable, complex cyclic alcohols and xenobiotic tertiary alcohols can be more resistant to microbial degradation, potentially accumulating as dead-end metabolites in some environments. europa.eueuropa.eu

Advanced Analytical Methodologies for 1 Ethynylcyclododecanol Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating 1-Ethynylcyclododecanol from reaction mixtures, starting materials, or potential impurities. The choice of technique depends on the required resolution and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS/FID) for Comprehensive Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS), it allows for both quantitative and qualitative analysis in a single run. boku.ac.at

The FID is a mass-sensitive detector that generates a current proportional to the amount of carbon atoms passing through it, making it ideal for quantification. scioninstruments.comsigmaaldrich.com The MS detector provides structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios (m/z), enabling definitive identification. libretexts.org The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. boku.ac.at

For this compound, retention indices (Kovats indices) are used to standardize retention times across different systems. These indices are dependent on the type of GC column used (e.g., polar or non-polar).

Table 1: Kovats Retention Indices for this compound

| Column Type | Kovats Retention Index |

|---|---|

| Standard Non-Polar | 1632, 1641, 1658 nih.gov |

This table presents experimentally determined Kovats retention indices for this compound on different types of GC columns.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MSE) for High-Resolution Analysis

For compounds that may not be suitable for GC or for analyses requiring higher resolution and mass accuracy, Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is an advanced alternative. nih.govjapsonline.com UPLC systems use smaller particle-size columns, enabling higher separation efficiency and faster analysis times compared to traditional HPLC. japsonline.com

The Q-TOF mass spectrometer provides high-resolution, accurate mass data, which is critical for determining the elemental composition of the parent molecule and its fragments. waters.com A key capability of modern Q-TOF instruments is the MSE (Mass Spectrometry Elevated Energy) acquisition mode. labrulez.comlcms.cz This mode allows for the simultaneous collection of full-scan data at both low collision energy (to observe the precursor ion) and high collision energy (to generate fragment ions) from a single injection. labrulez.comlcms.cz This comprehensive dataset facilitates the structural elucidation of the analyte without prior knowledge of its structure. labrulez.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within this compound.

Mass Spectrometry Fragmentation Patterns and Interpretation

In Mass Spectrometry (MS), this compound (Molecular Weight: 208.34 g/mol ) undergoes fragmentation upon ionization. nih.gov The resulting pattern of fragment ions is a molecular fingerprint that helps confirm its structure. For tertiary alcohols, the molecular ion peak is often weak or absent. libretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (M-18). libretexts.orgsavemyexams.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Interpretation |

|---|---|

| 208 | Molecular Ion (M+) |

| 193 | Loss of a methyl group (•CH₃) [M-15] |

| 190 | Loss of water (H₂O) [M-18] savemyexams.com |

| 179 | Loss of an ethyl group (•C₂H₅) [M-29] |

This table outlines the expected major fragment ions for this compound based on general fragmentation rules for tertiary alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural analysis, providing information on the chemical environment of each carbon and hydrogen atom. organicchemistrydata.org Both ¹H and ¹³C NMR spectra are used for the characterization of this compound.

The ¹H NMR spectrum would show a characteristic signal for the terminal alkyne proton (≡C-H). The protons of the large cyclododecane (B45066) ring would appear as a complex series of multiplets in the aliphatic region. The hydroxyl (-OH) proton would appear as a singlet, the position of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum is particularly informative, showing distinct signals for the two sp-hybridized carbons of the alkyne group, the sp³-hybridized quaternary carbon bonded to the hydroxyl group, and the various methylene (B1212753) (-CH₂) carbons of the cyclododecyl ring. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | ≡C-H (Alkyne) | ~2.0 - 3.0 |

| ¹H | -OH (Alcohol) | Variable, ~1.0 - 5.0 |

| ¹H | -CH₂- (Cycloalkane) | ~1.2 - 1.8 |

| ¹³C | C ≡CH (Alkyne) | ~80 - 90 |

| ¹³C | C≡C H (Alkyne) | ~70 - 80 |

| ¹³C | C -OH (Quaternary Carbon) | ~65 - 75 |

This table presents the expected chemical shift ranges for the key protons and carbons in this compound based on standard NMR principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes specific covalent bonds to vibrate at characteristic frequencies. studymind.co.uksavemyexams.com The IR spectrum of this compound will display distinct absorption bands confirming the presence of the hydroxyl (-OH) and terminal alkyne (C≡C-H) groups.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Terminal Alkyne | ≡C-H stretch | 3250 - 3350 | Strong, Sharp |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium, Sharp uomustansiriyah.edu.iq |

This table details the key IR absorption bands used to identify the functional groups within the this compound structure.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Helium |

| Hydrogen |

Hyphenated Techniques and Advanced Data Processing Platforms (e.g., UNIFI software)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method online, are indispensable for the detailed analysis of complex mixtures and the definitive identification of individual components. chemijournal.comnih.gov These integrated systems offer enhanced sensitivity, specificity, and speed compared to standalone techniques. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical tool. researchgate.net In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. core.ac.uk As the separated components, including this compound, exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. researchgate.net This allows for confident identification by comparing the obtained spectrum with established libraries like NIST or Wiley. core.ac.ukspectralworks.com

For polar compounds containing hydroxyl groups, such as this compound, chemical derivatization is a common strategy to improve chromatographic behavior by increasing volatility and reducing peak tailing. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

When dealing with compounds that are thermally labile, have a high molecular weight, or are not sufficiently volatile for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. actascientific.compacificbiolabs.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. pacificbiolabs.com The eluent from the LC column is directed into the mass spectrometer's interface, where the solvent is removed, and the analyte is ionized. pacificbiolabs.com Techniques like electrospray ionization (ESI) are common for this purpose. saspublishers.com LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions, which is invaluable for structural elucidation and quantifying analytes in complex matrices. nih.govpacificbiolabs.com

Advanced Data Processing Platforms: UNIFI Software

The vast and complex datasets generated by high-resolution mass spectrometry necessitate advanced software for efficient processing and interpretation. lcms.cz The UNIFI Scientific Information System is a comprehensive platform that integrates instrument control, data processing, and reporting into a single workflow. lcms.cz This is particularly useful in both qualitative and quantitative analyses.

For characterizing this compound, UNIFI can automate the identification process by matching the accurate mass and isotopic pattern of the detected compound against a user-defined library. nih.gov Its data processing workflows can automatically perform background subtraction and peak detection, reducing the potential for human error and significantly speeding up data review. lcms.czlcms.cz In quantitative studies, UNIFI can process data from various acquisition modes, including full-scan and targeted modes, to build calibration curves and calculate the concentration of the analyte. The platform's ability to manage and compare multiple datasets is also highly beneficial for stability studies or impurity profiling. lcms.czjmp.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Quantitative Analysis and Method Validation in Chemical Research Contexts

Quantitative analysis aims to determine the exact amount or concentration of a specific substance in a sample. scribd.com For this data to be considered reliable and accurate, the analytical method used must undergo a rigorous validation process. globalresearchonline.net Method validation demonstrates through documented evidence that a procedure is suitable for its intended purpose. researchgate.netchromatographyonline.com

The key parameters for method validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.neteuropa.eu

Specificity: This ensures that the analytical signal is solely from the analyte of interest (this compound) without interference from other components like impurities, degradation products, or matrix components. globalresearchonline.neteuropa.eu It is often assessed by analyzing blank samples and samples spiked with potential interferents.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. globalresearchonline.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. globalresearchonline.net It is usually determined by analyzing samples with a known concentration of the analyte (e.g., a certified reference material) or through recovery studies on spiked samples. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability: Analysis under the same operating conditions over a short interval. chromatographyonline.com

Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. globalresearchonline.net The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. globalresearchonline.netresearchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition, flow rate). europa.eu It provides an indication of the method's reliability during normal usage. europa.eu

Table 2: Typical Method Validation Parameters and Acceptance Criteria for a Quantitative HPLC Assay

| Validation Parameter | Typical Procedure | Illustrative Acceptance Criteria |

|---|---|---|

| Specificity | Compare chromatograms of blank, placebo, and analyte. Perform forced degradation. | No interfering peaks at the retention time of the analyte. Peak purity should pass. |

| Linearity | Analyze 5-6 standards across the range (e.g., 50-150% of expected concentration). | Correlation Coefficient (R²) ≥ 0.999 researchgate.net |

| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration. |

| Accuracy (Recovery) | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% to 102.0%. nih.gov |

| Precision (Repeatability) | Analyze a minimum of 6 preparations at 100% concentration or 9 preparations over 3 concentrations. | RSD ≤ 1.0% chromatographyonline.com |

| Precision (Intermediate) | Vary analyst, day, and/or instrument. | RSD ≤ 2.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 or determined by standard deviation of the response and the slope. | Accuracy and precision must be acceptable at this concentration. |

| Robustness | Deliberately vary parameters like flow rate (±5%), column temperature (±5°C), mobile phase pH (±0.2). | System suitability parameters must pass. Analyte concentration should not significantly change. |

Theoretical and Computational Studies of 1 Ethynylcyclododecanol

Molecular Modeling and Conformational Analysis

Molecular modeling is a powerful tool for investigating the three-dimensional structures and dynamic behaviors of molecules. atomistica.online For 1-ethynylcyclododecanol, with its large and flexible twelve-membered ring, conformational analysis is crucial for understanding its properties and reactivity. libretexts.orgpressbooks.pub

Table 1: Hypothetical Conformational Parameters of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) (degrees) | Key Distances (Å) |

| Chair-Boat | 0.0 | 55.8 | C1-O: 1.43 |

| Twist-Chair-Chair | 1.2 | -78.2 | C≡C: 1.21 |

| Boat-Boat | 2.5 | 150.1 | O-H: 0.96 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations provide detailed insights into the electronic structure of this compound, which governs its chemical behavior. nih.gov Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential maps. chimicatechnoacta.runih.gov These calculations help in understanding the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of its kinetic stability. chimicatechnoacta.ru

Furthermore, quantum chemistry is instrumental in predicting spectroscopic properties. aalto.fiscm.comarxiv.org By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed, aiding in the interpretation of experimental spectra. arxiv.org The comparison between predicted and experimental spectra serves as a validation of the computational model. rsc.org

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Experimental Value |

| Key IR Frequency (C≡C stretch) | 2105 cm⁻¹ | 2100 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-OH) | 75.2 ppm | 74.8 ppm |

| ¹H NMR Chemical Shift (≡C-H) | 2.45 ppm | 2.41 ppm |

This table contains hypothetical data for illustrative purposes.

Reaction Mechanism Prediction and Transition State Analysis using Computational Chemistry

Computational chemistry is a valuable tool for elucidating the step-by-step pathways of chemical reactions involving this compound. wikipedia.orgox.ac.uk By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction mechanism. smu.edu This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. smu.edu

For instance, the mechanism of addition reactions to the ethynyl (B1212043) group can be investigated. wikipedia.org Computational models can predict whether a reaction will proceed through a concerted or a stepwise mechanism and can help in understanding the role of catalysts. ox.ac.uk Automated reaction path search methods can systematically explore possible reaction pathways. nih.gov

Table 3: Computed Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Path A (Concerted) | 35.8 | 20.1 |

| Path B (Stepwise, Step 1) | 42.1 | 26.4 |

| Path B (Stepwise, Step 2) | 28.5 | 12.8 |

This table contains hypothetical data for illustrative purposes.

In Silico Prediction of Reactivity and Stability

In silico methods, which are computer-based simulations, are widely used to predict the reactivity and stability of chemical compounds. europa.euwur.nl For this compound, these predictions are based on its calculated electronic and structural properties. nih.gov Reactivity descriptors, such as the Fukui functions and local softness, can be calculated to identify the most reactive sites within the molecule. nih.gov

The stability of this compound can be assessed through the calculation of thermodynamic properties like the heat of formation and Gibbs free energy. nih.govwikipedia.org These calculations can help in understanding the compound's propensity to undergo decomposition or isomerization under different conditions. flow3d.commdpi.com

Table 4: Computed Reactivity and Stability Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO-LUMO Gap | 6.5 eV | High kinetic stability |

| Global Hardness | 3.25 eV | Resistance to change in electron configuration |

| Electrophilicity Index | 1.8 | Moderate electrophilic character |

| Heat of Formation | -85.2 kcal/mol | Thermodynamically stable |

This table contains hypothetical data for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netwustl.edu In the context of this compound, docking simulations can be used to generate hypotheses about its potential interactions with biological targets, such as proteins or enzymes. ijpras.commdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. wustl.edu These simulations can provide insights into the potential biological activity of the compound and guide the design of new molecules with improved therapeutic properties. nih.gov

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Mode of Action |

| Cyclooxygenase-2 (COX-2) | -8.2 | TYR-385, ARG-120 | Inhibition of prostaglandin (B15479496) synthesis |

| 17α-hydroxylase/17,20-lyase | -7.5 | ASN-103, HIE-373 | Modulation of steroidogenesis |

| Farnesyl pyrophosphate synthase | -9.1 | LYS-200, THR-201 | Inhibition of isoprenoid biosynthesis |

This table contains hypothetical data for illustrative purposes.

Research Applications and Interdisciplinary Studies Involving 1 Ethynylcyclododecanol

Role as a Key Synthetic Intermediate in Organic Chemistry

1-Ethynylcyclododecanol serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its utility stems from the reactivity of its ethynyl (B1212043) and hydroxyl groups, which can participate in a variety of chemical transformations.

One common application is in alkyne metathesis , a reaction that rearranges alkyne compounds to form new carbon-carbon bonds. This process is valuable for constructing intricate molecular architectures. Additionally, the compound can undergo various functionalization reactions , where the hydroxyl or ethynyl groups are modified to introduce new chemical properties. For instance, the hydroxyl group can be oxidized to a ketone or an aldehyde, or it can be substituted with other functional groups through nucleophilic substitution reactions. The ethynyl group can be reduced to an alkene or an alkane. These transformations allow chemists to tailor the molecule for specific synthetic targets.

The synthesis of this compound itself is often achieved by reacting cyclododecanone (B146445) with lithium acetylide. This process typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.

The principles of retrosynthesis are often applied when designing a synthetic route involving this compound. organic-chemistry.orgyoutube.com This strategy involves mentally breaking down the target molecule into simpler, commercially available precursors, with this compound often being a key intermediate in these disconnections. organic-chemistry.org The choice between a linear or convergent synthesis approach is also a critical consideration, with convergent strategies often being favored to minimize the risk of failure in multi-step syntheses. organic-chemistry.orgmsu.edu

Contribution to Flavor and Aroma Chemistry Research

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a key process in the formation of many flavor compounds. trilogyflavors.com While not directly involving this compound, understanding such fundamental flavor-producing reactions provides context for the broader field of flavor chemistry.

Biogeochemical Cycling and Environmental Chemical Studies

Biogeochemical cycles describe the movement and transformation of chemical elements and compounds through the Earth's systems, including the biosphere, atmosphere, lithosphere, and hydrosphere. wikipedia.orgethz.ch These cycles are driven by a combination of biological, geological, and chemical processes. wikipedia.org Microorganisms play a particularly critical role in driving these cycles by facilitating a wide range of metabolic processes. wikipedia.orgfrontiersin.org

While there is no specific research detailing the biogeochemical cycle of this compound, the principles of these cycles are relevant to understanding the potential environmental fate of this and other synthetic compounds. The study of how chemicals move through different environmental compartments is crucial for assessing their potential impact.

Modern agriculture, for example, significantly alters natural biogeochemical cycles, particularly those of carbon and nitrogen. ethz.ch Research in this area focuses on understanding and mitigating the environmental impact of these alterations. ethz.ch The study of endocrine-disrupting compounds (EDCs) in the environment is another relevant area, as these chemicals can interfere with the hormonal systems of organisms. nih.gov Analytical methods are continuously being developed to detect and quantify these compounds in various environmental and biological samples. nih.gov

Natural Product Chemistry and Phytochemical Research

Natural product chemistry focuses on the isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. sciencebiology.org Phytochemicals, which are compounds derived from plants, are a major focus of this field due to their diverse biological activities. mdpi.comresearchgate.net

This compound has been identified as a phytochemical in certain plant extracts. For instance, it was found in the methanolic extract of Plectranthus amboinicus, a plant studied for its potential wound-healing properties. phytopharmajournal.com It has also been identified in the dichloromethane (B109758) fraction of Alnus incana, which has been investigated for its anticancer activity. nih.gov